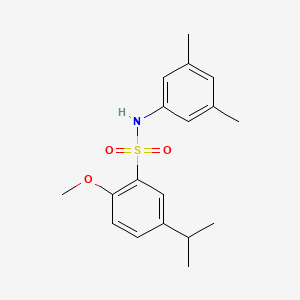

N-(3,5-dimethylphenyl)-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide

Description

N-(3,5-Dimethylphenyl)-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a 3,5-dimethylphenyl group attached to the sulfonamide nitrogen and a methoxy-isopropyl-substituted benzene core.

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-2-methoxy-5-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3S/c1-12(2)15-6-7-17(22-5)18(11-15)23(20,21)19-16-9-13(3)8-14(4)10-16/h6-12,19H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYUGPCOSYZHBAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(C)C)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with 3,5-dimethylphenylamine and 2-methoxy-5-(propan-2-yl)benzenesulfonyl chloride.

Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions using a base like triethylamine or pyridine.

Procedure: The 3,5-dimethylphenylamine is added to a solution of 2-methoxy-5-(propan-2-yl)benzenesulfonyl chloride in the presence of the base. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Purification: The product is purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of N-(3,5-dimethylphenyl)-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid under controlled conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its antimicrobial properties and potential use in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can disrupt biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Key Analogues :

Comparison :

- Core Structure : The target sulfonamide replaces the hydroxynaphthalene-carboxamide core with a benzene-sulfonamide scaffold. Sulfonamides generally exhibit higher metabolic stability than carboxamides.

- Substituent Effects : Both compounds share the 3,5-dimethylphenyl group, but the methoxy-isopropyl substituents in the target compound may reduce electron-withdrawing capacity compared to the hydroxynaphthalene-carboxamide’s hydroxyl group. This could lower PET inhibition efficacy unless compensated by enhanced lipophilicity from the isopropyl group.

Crystal Engineering and Substituent Effects

Key Analogues :

Comparison :

- Substituent Geometry: The target compound’s 3,5-dimethylphenyl group may promote steric hindrance similar to trichloro-acetamide derivatives, affecting molecular packing.

- Crystallographic Impact : Unlike trichloro-acetamides, the sulfonamide core in the target compound may adopt distinct hydrogen-bonding networks, influencing bioavailability and formulation stability.

Indolylarylsulfones with Therapeutic Potential

Key Analogues :

- RS4690 (): A Dishevelled 1 inhibitor with anticancer activity, featuring a 3,5-dimethylphenylsulfonyl group. Its activity is attributed to sulfonamide-mediated interactions with cellular targets .

- Compound 36 (): 5-Chloro-3-[(3,5-dimethylphenyl)sulfonyl]-N-phenethylindole-2-carboxamide (melting point: 227–228°C, yield: 60%) .

Comparison :

- Biological Targets : While RS4690 targets Wnt signaling, the presence of the 3,5-dimethylphenylsulfonyl group in both RS4690 and the target compound suggests shared pharmacokinetic properties, such as membrane permeability.

Data Table: Comparison of Key Analogs

Structure-Activity Relationships (SAR) and Key Findings

- Substituent Position : Meta-substitution (3,5-dimethylphenyl) optimizes steric and electronic effects across analogs, enhancing interactions with biological targets and crystal packing .

- Electron Effects : Electron-withdrawing groups (e.g., chloro, nitro) in indolylarylsulfones improve thermal stability (higher melting points) and biological activity , whereas methoxy groups in the target compound may reduce PET inhibition efficacy compared to hydroxylated analogs .

Biological Activity

N-(3,5-dimethylphenyl)-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and medicinal chemistry. This article explores the compound's biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure

The compound is characterized by the following structural formula:

This structure includes a sulfonamide group, which is known for its diverse pharmacological properties.

Anticancer Activity

Several studies have evaluated the anticancer properties of similar sulfonamide compounds, suggesting that modifications to the sulfonamide structure can enhance biological activity. For instance:

- Cytotoxicity : In vitro studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia) cells. For example, derivatives of 1,2,4-oxadiazole sulfonamides demonstrated IC50 values in the micromolar range against these cell lines, indicating effective growth inhibition .

- Mechanism of Action : The mechanism by which these compounds exert their effects often involves induction of apoptosis. Flow cytometry assays have shown that certain sulfonamide derivatives lead to increased levels of p53 and caspase-3 cleavage in cancer cells, triggering apoptotic pathways .

Selectivity and Potency

Research has indicated that modifications to the aromatic rings and substituents on the sulfonamide can significantly influence selectivity and potency against specific cancer types. For instance:

- Structure-Activity Relationship (SAR) : The introduction of electron-donating or withdrawing groups on the phenyl ring alters the biological activity. Compounds with halogen substitutions often exhibit reduced antiproliferative activities compared to their non-substituted counterparts .

Case Studies

- Case Study on MCF-7 Cells :

- In Vivo Studies :

Research Findings Summary

| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| A | MCF-7 | 15.63 | Induces apoptosis via p53 pathway |

| B | U-937 | 10.38 | Caspase activation |

| C | MDA-MB-231 | 0.65 | Growth inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.